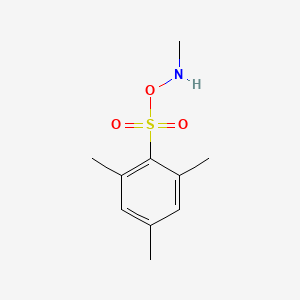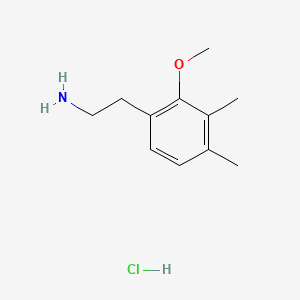![molecular formula C9H14F3NO3 B13508654 7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(trifluoroacetamido)heptanoic acid is an organic compound characterized by the presence of a trifluoroacetamido group attached to a heptanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoroacetamido)heptanoic acid typically involves the reaction of heptanoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for 7-(trifluoroacetamido)heptanoic acid may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production rates and high product quality .
化学反应分析
Types of Reactions
7-(trifluoroacetamido)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
科学研究应用
7-(trifluoroacetamido)heptanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-(trifluoroacetamido)heptanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Heptanoic acid: A simpler analog without the trifluoroacetamido group.
Trifluoroacetic acid: Contains the trifluoro group but lacks the heptanoic acid backbone.
7-aminoheptanoic acid: Similar structure but with an amino group instead of the trifluoroacetamido group.
Uniqueness
7-(trifluoroacetamido)heptanoic acid is unique due to the presence of both the trifluoroacetamido group and the heptanoic acid backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C9H14F3NO3 |
|---|---|
分子量 |
241.21 g/mol |
IUPAC 名称 |
7-[(2,2,2-trifluoroacetyl)amino]heptanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5-7(14)15/h1-6H2,(H,13,16)(H,14,15) |
InChI 键 |
VRLZUIHNCVRFHZ-UHFFFAOYSA-N |
规范 SMILES |
C(CCCNC(=O)C(F)(F)F)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)

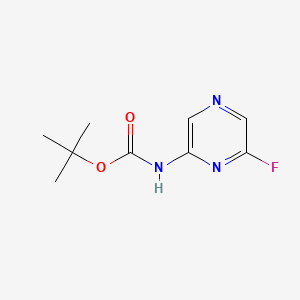
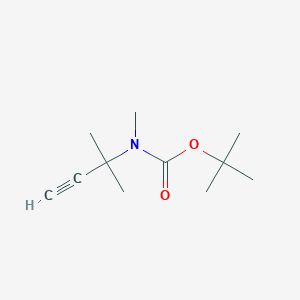
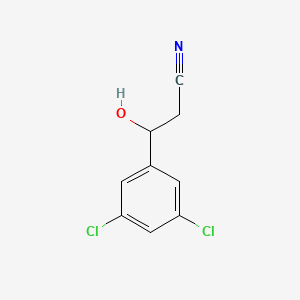

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
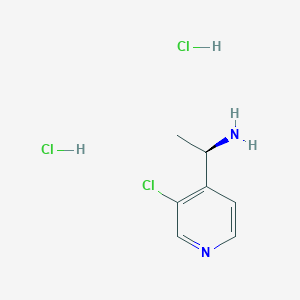
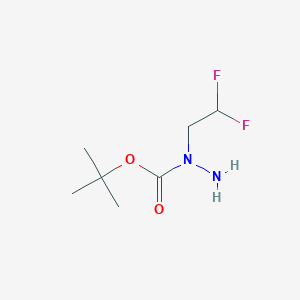
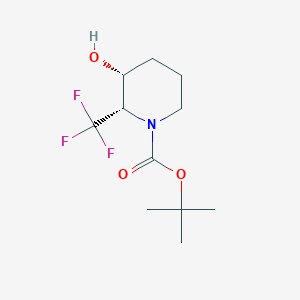
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
